molecular formula C10H12O4 B1218689 Sparassol CAS No. 520-43-4

Sparassol

Cat. No. B1218689
Key on ui cas rn: 520-43-4
M. Wt: 196.2 g/mol
InChI Key: PFVPJOAAHSOENR-UHFFFAOYSA-N
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Patent
US05171878

Procedure details

1.0 g of the methyl 4-methoxy-6-methyl-salicylate thus obtained is boiled under reflux with 35 ml of aqueous potassium hydroxide solution (15% strength) for 8 hours. The reaction mixture is then acidified with dilute hydrochloric acid and extracted with ethyl acetate. 0.70 g (yield: 70%) of orcinyl (3-methoxy-5-methylphenol) is obtained.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([OH:14])[C:6](=[C:11]([CH3:13])[CH:12]=1)C(OC)=O.[OH-].[K+].Cl>>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([OH:14])[CH:6]=[C:11]([CH3:13])[CH:12]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
COC=1C=C(C(C(=O)OC)=C(C1)C)O
Step Two
Name
Quantity
35 mL
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=C(C1)C)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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